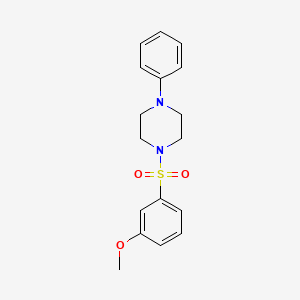

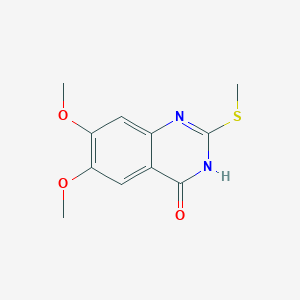

1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine" is a compound of interest in the field of organic chemistry, particularly in the study of sulfonyl compounds and their applications.

Synthesis Analysis

The synthesis of related sulfonyl compounds involves various chemical reactions. For instance, the synthesis of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] was achieved through the reaction of 2,2'-sulfonyldiacetonitrile with trimethyl orthoformate, catalyzed by sulfuric acid (Hosmane et al., 1990). Another compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl]-3,4-dihydroquinazolin-3-yl}benzene-1-sulfonamide, was synthesized via the reaction of a quinazolinone derivative with chlorosulfonic acid, followed by amidation (Hayun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves elucidating the configurational and conformational features of such compounds. For example, the configurational and conformational features of the aforementioned sulfonylbis compound were determined by single-crystal X-ray analysis (Hosmane et al., 1990).

Chemical Reactions and Properties

These compounds are reactive with various amines and amino acid esters, as well as nucleic acid bases and nucleosides (Hosmane et al., 1990). Additionally, some derivatives have been studied for their enzyme inhibition potentials and interactions with biological receptors (Mensonides-Harsema et al., 2000).

科学的研究の応用

Development of Adenosine A2B Receptor Antagonists

A novel method for the synthesis of sulfonamides, utilizing 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine derivatives as key intermediates, has been developed to yield potent adenosine A2B receptor antagonists. This approach overcame the low yields associated with standard reactions, resulting in compounds with significantly enhanced potency at A2B receptors. The most active compound identified exhibited high selectivity and potency, highlighting the potential therapeutic applications of these sulfonamides in targeting the adenosine A2B receptor (Luo Yan et al., 2006).

Advanced Polymeric Materials

In another application, derivatives of 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine were used in the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials were characterized for their potential as proton exchange membranes in fuel cell applications, demonstrating high proton conductivity. This research suggests the utility of these compounds in the development of high-performance materials for energy conversion technologies (D. Kim et al., 2008).

Muscarinic M2 Receptor Antagonists

Research into the modulation of muscarinic receptors has led to the discovery of diphenyl sulfoxides, including 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine, as selective antagonists of the M2 muscarinic receptor. These compounds exhibit high affinity and selectivity, providing a basis for the development of targeted therapies for conditions mediated by the M2 receptor (J A Kozlowski et al., 2000).

Novel Antidepressant and Anxiolytic Agents

The phenylpiperazine derivatives HBK-14 and HBK-15, closely related to 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine, have been characterized for their antidepressant-like and anxiolytic-like effects in animal models. These compounds demonstrated potent activity and specificity for serotonergic 5-HT1A and 5-HT7 receptors, suggesting their potential as new therapeutic agents for depression and anxiety disorders (K. Pytka et al., 2015).

Antimicrobial and Antifungal Activities

A series of 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives synthesized using 1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine as a catalyst showed significant in vitro antimicrobial and antifungal activities. This study underscores the potential of these compounds in developing new treatments for bacterial and fungal infections (M. Ghashang et al., 2015).

特性

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-16-8-5-9-17(14-16)23(20,21)19-12-10-18(11-13-19)15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBJQIDDNYEVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxyphenyl)sulfonyl-4-phenylpiperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)